Ethyl 3-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate
Overview
Description
Ethyl 3-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core is synthesized by reacting 2-aminobenzoic acid with an appropriate aldehyde in the presence of a catalyst such as glacial acetic acid. The reaction is carried out under reflux conditions in ethanol.
Introduction of Chlorophenyl Group: The 2-chlorophenyl group is introduced by reacting the quinazoline intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Formation of Ethyl Ester: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Corresponding amines.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
Ethyl 3-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Antimicrobial Research: It exhibits broad-spectrum antimicrobial activity against various bacterial and fungal strains, making it a candidate for developing new antibiotics.
Anti-inflammatory Studies: The compound has shown promising anti-inflammatory properties in preclinical studies, indicating its potential use in treating inflammatory diseases.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in its mechanism of action.
Mechanism of Action
The mechanism of action of Ethyl 3-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate involves the inhibition of specific enzymes and receptors. The compound binds to the active site of target enzymes, blocking their activity and preventing the downstream signaling pathways. This inhibition leads to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation. The molecular targets include kinases, proteases, and other regulatory proteins involved in cell cycle regulation and immune response.
Comparison with Similar Compounds
Ethyl 3-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate is compared with other quinazoline derivatives such as:
Erlotinib: A quinazoline derivative used as an anticancer drug targeting epidermal growth factor receptor (EGFR).
Gefitinib: Another anticancer quinazoline derivative targeting EGFR.
Prazosin: A quinazoline derivative used to treat hypertension by blocking alpha-1 adrenergic receptors.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the ethyl ester group, which may contribute to its distinct biological activity and pharmacokinetic properties.
List of Similar Compounds
- Erlotinib
- Gefitinib
- Prazosin
- Doxazosin
Properties
IUPAC Name |
ethyl 3-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c1-2-29-23(28)15-8-7-9-16(14-15)25-22-18-11-4-6-13-20(18)26-21(27-22)17-10-3-5-12-19(17)24/h3-14H,2H2,1H3,(H,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMLXGHKHPIUMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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